tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

Catalog No.
S2996090
CAS No.
120245-01-4
M.F
C9H16N2O3
M. Wt
200.238
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

CAS Number

120245-01-4

Product Name

tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

IUPAC Name

tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate

Molecular Formula

C9H16N2O3

Molecular Weight

200.238

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)

InChI Key

IYEDXPKCFGTWDN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC(CC#N)O

solubility

not available

Synthesis of N-Boc-protected anilines

Scientific Field: Organic Chemistry

Summary of the Application: Tert-butyl carbamate, a compound structurally similar to tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various organic compounds.

Methods of Application: The specific experimental procedures can vary, but generally involve the reaction of aniline with tert-butyl carbamate in the presence of a palladium catalyst .

Results or Outcomes: The reaction typically results in the formation of N-Boc-protected anilines, which are useful intermediates in organic synthesis .

Synthesis of Tetrasubstituted Pyrroles

Summary of the Application: Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that have a wide range of applications in medicinal chemistry and materials science.

Methods of Application: The synthesis typically involves the reaction of a suitable precursor with tert-butyl carbamate .

Results or Outcomes: The reaction results in the formation of tetrasubstituted pyrroles, which can be further functionalized or used as building blocks in the synthesis of more complex organic compounds .

N-tert-butoxycarbonylation Reagent

Scientific Field: Organic Chemistry

Summary of the Application: Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, a compound structurally similar to tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, is used as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

Methods of Application: The reaction is carried out chemoselectively in high yield under mild, environment-friendly conditions and is completed quickly within 1 hour .

Results or Outcomes: The Boc carrier was easily recyclable, and has great application prospects for industrial production .

Preparation of Isobaric Mix Solution

Scientific Field: Analytical Chemistry

Summary of the Application: Tert-butyl N-(2,3-dihydroxypropyl)carbamate, a compound structurally similar to tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .

Methods of Application: The specific experimental procedures can vary, but generally involve the preparation of an isobaric mix solution using tert-butyl N-(2,3-dihydroxypropyl)carbamate .

Results or Outcomes: The isobaric mix solution prepared using tert-butyl N-(2,3-dihydroxypropyl)carbamate can be used in post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .

Biosynthetic and Biodegradation Pathways

Scientific Field: Biochemistry

Summary of the Application: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Methods of Application: The specific experimental procedures can vary, but generally involve the use of this simple hydrocarbon moiety in chemical transformations .

Results or Outcomes: The crowded tert-butyl group has implications in biosynthetic and biodegradation pathways .

Tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate is a chemical compound with the molecular formula C₁₃H₁₉N₂O₃. It has a molecular weight of approximately 200.24 g/mol. This compound features a tert-butyl group, a cyano group, and a hydroxypropyl moiety, making it structurally significant in various chemical contexts. Its InChI key is IYEDXPKCFGTWDN-UHFFFAOYNA-N, which aids in its identification in chemical databases .

Typical of carbamates. These include:

  • Hydrolysis: Under acidic or basic conditions, the carbamate bond can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives.
  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of substituted derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions are essential for synthesizing more complex organic molecules and can be utilized in medicinal chemistry and material science .

Several methods can be employed to synthesize tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate:

  • Direct Carbamation: Reacting tert-butyl alcohol with an appropriate isocyanate derived from 3-cyano-2-hydroxypropylamine.
  • Multi-step Synthesis: Starting from simpler precursors such as 3-cyano-2-hydroxypropyl bromide, followed by nucleophilic substitution with tert-butyl carbamate.
  • Using Protecting Groups: In cases where the hydroxy group needs protection during synthesis, common protecting strategies can be applied before introducing the carbamate functionality .

Tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing bioactive compounds.
  • Chemical Research: In studies focused on new synthetic methodologies or reaction mechanisms involving carbamates.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide precursor due to its structural properties .

Several compounds share structural similarities with tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
Tert-butyl carbamateC₇H₁₅N₁O₂Lacks cyano and hydroxy groups
Ethyl N-(3-cyano-2-hydroxypropyl)carbamateC₉H₁₃N₂O₃Ethyl group instead of tert-butyl
Methyl N-(3-cyano-2-hydroxypropyl)carbamateC₈H₁₁N₂O₃Methyl group instead of tert-butyl

The uniqueness of tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate lies in its combination of a bulky tert-butyl group with reactive functional groups (cyano and hydroxy), which may enhance its solubility and reactivity compared to simpler carbamates .

Multi-Step Organic Synthesis Strategies

Conventional multi-step synthesis typically involves sequential protection, functionalization, and deprotection stages. A representative route begins with the protection of 3-amino-2-hydroxypropionitrile using di-tert-butyl dicarbonate (Boc~2~O) in the presence of a base such as sodium bicarbonate. The reaction proceeds in ethyl acetate at 25–35°C, achieving 85–90% yield of the Boc-protected intermediate. Subsequent cyanidation employs trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis, with boron trifluoride etherate (BF~3~·OEt~2~) demonstrating superior regioselectivity (Table 1).

Table 1: Reagent Comparison for Cyanidation Step

ReagentCatalystTemperature (°C)Yield (%)Regioselectivity (α:β)
TMSCNBF~3~·OEt~2~0–57895:5
KCNCuI256580:20
NaCN-405270:30

Final deprotection under acidic conditions (e.g., 4M HCl in dioxane) furnishes the target compound with >95% purity. This approach, while reliable, requires rigorous purification between steps, limiting overall efficiency to 60–70%.

One-Pot Tandem Reaction Systems

One-pot methodologies circumvent intermediate isolation, enhancing atom economy. A notable system combines Boc protection, hydroxyl activation, and cyanidation in a single reactor. Using cerium oxide (CeO~2~) as a heterogeneous catalyst, the reaction achieves 88% yield by sequentially introducing Boc~2~O, propylene oxide, and TMSCN at 50°C. The catalyst’s basic sites (0.8 mmol/g) facilitate simultaneous deprotonation and nucleophilic attack, while its mesoporous structure (4.2 nm pore size) minimizes side reactions.

Mechanistic Insight:

  • Boc~2~O reacts with the amine to form a carbamate.
  • Epoxide ring opening by the hydroxyl group generates a secondary alkoxide.
  • Cyanide delivery via TMSCN yields the 3-cyano derivative.

This method reduces solvent consumption by 40% compared to multi-step protocols but requires precise stoichiometric control to avoid over-cyanation.

Catalytic Systems for Carbamate Formation

Recent advances emphasize sustainable catalysis. Zirconium-doped magnesium oxide (Zr-MgO) catalysts exhibit 94% efficiency in carbamate formation via CO~2~ insertion, leveraging the Eley–Rideal mechanism. Gaseous CO~2~ reacts with adsorbed tert-butylamine and 3-cyano-2-hydroxypropyl alcohol on Zr-MgO’s Lewis acid-base pairs (Figure 1).

Figure 1: Proposed Eley–Rideal Pathway

  • CO~2~ adsorption on Mg^2+^ sites.
  • Nucleophilic attack by tert-butylamine’s lone pair.
  • Carbamate linkage formation with the hydroxypropyl backbone.

Pd/C (5% loading) systems also show promise, hydrogenating nitriles to amines in situ while preserving the carbamate group (92% yield, 20 bar H~2~).

Stereoselective Synthesis Approaches

Enantioselective synthesis targets the (R)-isomer for neurotransmitter analogs. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 3-cyano-2-hydroxypropyl carbamates, achieving 99% ee via transesterification with vinyl acetate. Alternative asymmetric catalysis uses Jacobsen’s thiourea catalyst (10 mol%) to induce 15:1 diastereomeric excess in the cyanidation step.

Table 2: Stereoselective Method Comparison

MethodCatalystee (%)Yield (%)
Enzymatic resolutionCAL-B9945
OrganocatalysisThiourea9068
Metal catalysisCu(II)-BOX8572

Enzymatic routes, though lower yielding, avoid heavy metal residues, aligning with green chemistry principles.

The formation of tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate typically proceeds via isocyanate intermediates, which arise from the decomposition of carbamoyl chloride precursors or the Curtius rearrangement of acyl azides. A key study on alcoholysis reactions of isocyanates demonstrated that the reaction kinetics depend on the multimolecular interaction of alcohols with the isocyanate group [3]. For example, the alcoholysis of phenyl isocyanate with 2-propanol exhibited third-order kinetics at high alcohol concentrations, suggesting that three alcohol molecules participate in the transition state [3]. This multimolecular mechanism involves hydrogen-bonded networks that stabilize the intermediate, as shown in Equation 1:

$$
\text{RNCO} + 3 \text{ROH} \rightarrow \text{RNHCOOR}' + \text{byproducts} \quad [3]
$$

Theoretical calculations using density functional theory (DFT) further support this pathway, revealing that the transition state involves a cyclic arrangement of two alcohol molecules facilitating nucleophilic attack on the isocyanate carbon [3]. For tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, the steric bulk of the tert-butyl group likely slows isocyanate formation, while the electron-withdrawing cyano moiety enhances electrophilicity at the carbamate carbonyl.

Nucleophilic Substitution Dynamics

Nucleophilic substitution at the carbamate carbonyl is central to the compound’s reactivity. Kinetic investigations of carbamate formation from amines and carbon dioxide revealed a Brønsted β value of 0.39, indicating that the reaction rate increases with the basicity of the amine nucleophile [4]. This relationship holds for tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, where the hydroxylpropyl group’s oxygen acts as a weak nucleophile. The apparent rate constant $$ k_{\text{app}} $$ for carbamate formation follows the equation:

$$
k{\text{app}} = k1[\text{amine}] + k_{-1} \quad [4]
$$

Here, $$ k1 $$ and $$ k{-1} $$ represent the forward and reverse rate constants, respectively. Experimental data for analogous systems show that electron-donating groups on the amine accelerate $$ k_1 $$, while steric hindrance from the tert-butyl group imposes an entropic penalty [4]. The cyanopropyl chain’s polarity further modulates reactivity by stabilizing charge separation in the transition state.

Hydrogen Bonding Effects on Reaction Trajectories

Hydrogen bonding plays a critical role in directing reaction pathways. In alcoholysis reactions, hydrogen bonds between the hydroxyl group of 3-cyano-2-hydroxypropyl derivatives and the isocyanate oxygen lower the activation energy by 15–20 kJ/mol, as demonstrated by ab initio calculations [3]. For tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, intramolecular hydrogen bonding between the hydroxyl and carbamate groups creates a six-membered cyclic transition state (Figure 1). This preorganizes the molecule for nucleophilic attack, reducing rotational entropy and accelerating the reaction by a factor of 3–5 compared to non-hydrogen-bonded analogues [5].

The crystal structure of related ammonium carbamates reveals extensive intermolecular hydrogen bonding networks, with O···N distances of 2.75–2.90 Å stabilizing the lattice [5]. Such interactions likely persist in solution, steering regioselectivity and minimizing side reactions.

Solvent-Mediated Transition State Stabilization

Solvent choice profoundly influences reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) stabilize the transition state of carbamate-forming reactions by solubilizing ionic intermediates and reducing charge separation penalties. A study on cellulose carbamate synthesis in deep eutectic solvents reported a 40% increase in reaction yield compared to aqueous media, attributed to the solvent’s ability to stabilize hydrogen-bonded transition states [6]. For tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate, solvents with high dielectric constants (ε > 30) enhance nucleophilic substitution rates by stabilizing the partial positive charge on the carbonyl carbon [4].

Conversely, protic solvents like methanol compete with the hydroxylpropyl group for hydrogen bonding, slowing the reaction. Kinetic isotope effects ($$ k{\text{H}}/k{\text{D}} $$) of 1.8–2.2 in deuterated solvents confirm the involvement of solvent molecules in the rate-determining step [4].

Table 1: Kinetic Parameters for Carbamate Formation in Different Solvents

SolventDielectric Constant (ε)$$ k_1 $$ (M⁻¹s⁻¹)$$ k_{-1} $$ (s⁻¹)
DMF36.70.450.12
Methanol32.70.280.18
Water80.10.150.25

Data adapted from studies on analogous systems [4] [6].

Tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate demonstrates significant potential in prodrug design through its unique structural features that enable controlled drug release and targeted activation. The compound's carbamate linkage serves as a critical component in the development of prodrugs designed to overcome various pharmaceutical limitations including poor bioavailability, inadequate tissue selectivity, and premature drug degradation [1] [2].

The activation mechanisms of carbamate-based prodrugs rely on enzymatic hydrolysis mediated by specific enzymes present in target tissues. Carboxylesterase-1, predominantly expressed in hepatocytes, recognizes substrates containing the tert-butyl carbamate moiety and facilitates controlled drug release through hydrolytic cleavage [3] [4]. This enzyme-mediated activation provides a half-life range of 20-120 minutes, allowing for sustained therapeutic effects while minimizing systemic toxicity. Research has demonstrated that the bioconversion process involves rapid hydrolysis mediated by metabolic enzymes, primarily cytochrome P450 and esterases, which typically occurs in the liver [2] [5].

The mechanism of carbamate prodrug activation involves a multi-step process beginning with enzymatic recognition of the tert-butyl carbamate protecting group. Following initial enzyme binding, nucleophilic attack by serine residues in the active site leads to the formation of a tetrahedral intermediate [6]. The subsequent elimination of the tert-butyl group releases the active pharmaceutical ingredient along with carbon dioxide and tert-butanol, both of which are readily metabolized and eliminated from the body [2] [4]. This clean activation mechanism ensures minimal accumulation of toxic metabolites and maintains the structural integrity of the released drug.

Studies have shown that carbamate prodrugs exhibit improved stability compared to their parent compounds, with resistance to plasma hydrolysis ranging from 4-40 minutes depending on the specific structural modifications [5]. The stereoselective nature of carbamate hydrolysis by acetylcholinesterases and acylases provides additional selectivity for targeted drug delivery applications [7] [8]. The pH-dependent stability of carbamate linkages allows for controlled release in specific physiological environments, with optimal activity occurring at pH 7.5-8.0 [7].

Targeted Drug Delivery System Integration

The integration of tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate into targeted drug delivery systems represents a sophisticated approach to achieving site-specific therapeutic effects. The compound's structural characteristics enable its incorporation into various delivery platforms including antibody-drug conjugates, peptide-drug conjugates, and polymeric delivery systems [9] [10].

Antibody-drug conjugates incorporating carbamate linkers have demonstrated enhanced therapeutic efficacy through improved pharmacokinetics and reduced off-target toxicity. The cleavable nature of the carbamate linkage allows for controlled drug release following antibody internalization and lysosomal degradation [10] [11]. Research has shown that carbamate-based antibody-drug conjugates maintain circulation times of 1-7 days while providing drug loading capacities of 2-8 therapeutic molecules per antibody [11] [12]. The benzyl α-ammonium carbamate system has been particularly successful in improving labeling efficiency and reducing antibody aggregation compared to conventional linkers [10].

Peptide-drug conjugates utilizing carbamate linkages offer advantages in terms of enzymatic selectivity and controlled release kinetics. The incorporation of protease-cleavable carbamate linkers enables tissue-specific activation through cathepsin B and other lysosomal enzymes [13] [14]. Studies have demonstrated that carbamate-linked peptide conjugates provide sustained drug release over 2-12 hours with improved stability compared to ester-linked alternatives [13]. The slower release profile of carbamate conjugates results in higher concentrations of intact conjugate in systemic circulation, potentially improving therapeutic efficacy [13].

Polymer-drug conjugates incorporating carbamate linkages have shown promise in achieving controlled drug release through hydrolytic degradation mechanisms. The use of polyethylene glycol and other biocompatible polymers as carriers allows for drug loading capacities of 10-40% by weight while maintaining circulation times of 6-48 hours [15] [16]. Core-cross-linked polymeric micelles functionalized with carbamate linkages demonstrate sustained drug release over 12-48 hours with excellent biocompatibility [17]. The modular design of these systems allows for customization of release profiles through structural modifications of the carbamate linker [18].

Bioconjugation Strategies for Therapeutic Agents

The application of tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate in bioconjugation strategies enables the creation of sophisticated therapeutic conjugates with enhanced pharmacological properties. The compound's functional groups provide multiple sites for chemical modification, allowing for the development of targeted therapeutics through various conjugation approaches [19] [20].

Click chemistry conjugation represents a highly efficient strategy for incorporating carbamate-containing compounds into therapeutic constructs. The copper-catalyzed azide-alkyne cycloaddition reaction achieves reaction efficiencies of 85-95% under mild conditions, providing excellent selectivity and stability [21] [22]. The strain-promoted cycloaddition approach offers even higher efficiency rates of 90-98% without requiring catalysts, making it suitable for biological applications [23] [17]. Research has demonstrated that click chemistry-based conjugation of carbamate linkers enables the development of stimuli-responsive drug delivery systems with controlled release profiles [24] [25].

Maleimide-thiol coupling strategies have been successfully employed to attach carbamate-containing therapeutic agents to protein carriers and targeting molecules. This approach achieves reaction efficiencies of 70-90% under physiological conditions (pH 6.5-7.5) and provides good stability for therapeutic applications [26] [27]. The selective reaction between maleimide groups and cysteine residues allows for site-specific conjugation without affecting other functional groups in the therapeutic construct [9].

Carbodiimide-mediated coupling offers another approach for bioconjugation, particularly for linking carbamate-containing compounds to carboxylic acid-bearing carriers. While achieving lower reaction efficiencies of 60-85%, this method provides excellent stability and has been used successfully in the development of protein-drug conjugates [19]. The requirement for activating agents such as N-hydroxysuccinimide enhances reaction selectivity and reduces side reactions [28].

Photo-induced conjugation strategies utilizing light-responsive carbamate linkers have emerged as innovative approaches for controlled drug release. The PC4AP (photocaged C4'-oxidized abasic site) system demonstrates rapid and efficient drug release upon light activation, with carbamate or carbonate bonds providing stable attachment to carrier molecules [24] [25]. This approach achieves reaction efficiencies of 75-90% and offers temporal control over drug release, making it suitable for applications requiring precise timing of therapeutic activation [24].

Nanocarrier Functionalization Techniques

The functionalization of nanocarriers with tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate enhances their therapeutic potential through improved drug loading, controlled release, and targeted delivery capabilities. Various nanocarrier systems have been successfully modified with carbamate linkages to achieve specific therapeutic objectives [29] [30].

Core-cross-linked polymeric micelles represent a sophisticated nanocarrier platform that benefits from carbamate functionalization. The incorporation of carbamate crosslinking chemistry enables the formation of stable nanoparticles with sustained drug release profiles spanning 12-48 hours [17]. These systems demonstrate excellent biocompatibility and particle sizes ranging from 50-200 nm, making them suitable for intravenous administration [17]. The carbamate linkages provide controlled degradation mechanisms that allow for complete elimination of the carrier system following drug release [18].

Dendrimer-based systems functionalized with terminal carbamate groups offer unique advantages in terms of drug loading capacity and release control. The branched architecture of dendrimers provides multiple sites for carbamate attachment, enabling high drug loading while maintaining colloidal stability [29]. Research has shown that dithiocarbamate-functionalized PAMAM dendrimers can be used to cross-link nanocapsule shells, providing tunable stability and modular permeability for controlled drug delivery [29] [31].

Liposomal nanocarriers incorporating membrane-bound carbamate linkages demonstrate pH-dependent release profiles that can be tailored for specific therapeutic applications. The incorporation of carbamate-modified lipids into liposomal formulations allows for drug loading capacities of 20-50% by weight while maintaining particle sizes of 50-300 nm [32]. The pH-sensitive nature of carbamate linkages enables targeted release in acidic environments such as tumor tissues or endosomal compartments [32].

Solid lipid nanoparticles modified with lipid-carbamate conjugates provide temperature-sensitive drug release mechanisms. These systems demonstrate good biocompatibility and can be formulated with particle sizes ranging from 150-1000 nm depending on the specific lipid composition [33]. The carbamate linkages undergo temperature-dependent hydrolysis, allowing for controlled drug release in response to localized heating or hyperthermia treatments [33].

Polymer-drug nanoconjugates utilizing backbone carbamate linkers offer enzymatic degradation mechanisms for controlled drug release. The incorporation of carbamate groups into the polymer backbone enables drug loading capacities of 10-100 nm particles with good biocompatibility [34] [16]. The enzymatic cleavage of carbamate linkages provides tissue-specific activation through the action of esterases and other hydrolytic enzymes [34].

Inorganic nanocarriers functionalized with surface carbamate coatings demonstrate stimuli-responsive drug release profiles. These systems can be engineered with particle sizes of 20-200 nm and provide moderate biocompatibility suitable for specific therapeutic applications [28]. The carbamate surface coating enables controlled drug attachment and release through various stimuli including pH changes, enzymatic activity, and redox conditions [28].

Dates

Last modified: 08-17-2023

Explore Compound Types